2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-(2-chlorophenyl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact pathways and targets can vary depending on the specific application and the organism or cell type being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1,3,4-thiadiazole: A precursor in the synthesis of the target compound.
2-methoxyphenylacetic acid: Another precursor used in the synthesis.
Thiosemicarbazide: Used in the formation of the thiadiazole ring.
Uniqueness
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to its combination of a thiadiazole ring with a 2-chlorophenyl and a 2-methoxyphenylacetamide moiety
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-4-8-13(14)19-15(22)10-24-17-20-16(21-25-17)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHUGEXTIZCRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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